ONO-4578 was developed by Ono Pharmaceutical Co., Ltd., a company known for its extensive research in prostaglandin-related therapies. This compound falls under the category of small-molecule agents specifically designed to modulate immune responses, making it relevant in oncology and immunology.
The synthesis of ONO-4578 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the preparation of indole derivatives, which serve as the core structure for the compound.
The synthesis route is characterized by moderate yields (55-95%) at various stages, highlighting the efficiency of the employed methodologies.
The molecular structure of ONO-4578 features an indole ring system substituted with a carboxamide group, which is crucial for its interaction with the EP4 receptor. The compound is designed to optimize binding affinity and selectivity.
The presence of the trifluoromethyl group enhances lipophilicity and potentially improves receptor binding characteristics .
ONO-4578 undergoes specific chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for ONO-4578 involves blocking the EP4 receptor, which is known to mediate immunosuppressive effects via prostaglandin E2 signaling. By inhibiting this pathway:
The physical properties of ONO-4578 include:
Chemical properties include:
ONO-4578 has significant potential applications in cancer therapy:
The tumor microenvironment (TME) exploits the prostaglandin E2 (PGE2)-EP4 axis as a key immunosuppressive pathway. Cyclooxygenase-2 (COX-2) overexpression in malignancies elevates PGE2 production, which binds to the G-protein-coupled EP4 receptor. This binding triggers cAMP-dependent signaling cascades (e.g., PI3K/AKT, ERK), fostering tumor proliferation, invasion, and metastasis [8]. Critically, PGE2-EP4 interactions induce profound immunosuppression by:
Table 1: Immunosuppressive Mechanisms of the PGE2-EP4 Axis in Cancer
Target Cell/Process | Effect of PGE2-EP4 Signaling | Functional Consequence |
---|---|---|
NK Cells | Inhibits IFNγ/TNFα production and chemokine release | Disrupts NK-DC crosstalk, reducing cDC1 recruitment |
cDC1 Cells | Downregulates chemokine receptor expression | Impairs antigen presentation and T-cell priming |
Effector CD8+ T Cells | Suppresses CXCL9/10-driven chemotaxis | Limits T-cell infiltration into tumors |
MDSCs/Tregs | Activates IL-23/IL-10 secretion | Promotes T-cell anergy and differentiation of immunosuppressive cells |
EP4 antagonism reverses immunosuppression through multimodal mechanisms, positioning it as a compelling strategy:
EP4 antagonist development has evolved through two generations:
ONO-4578 (BMS-986310), discovered by Ono Pharmaceutical, is a highly selective second-generation indole-2-carboxamide derivative. Key milestones include:
Table 2: Evolution of Key EP4 Antagonists in Oncology
Compound | Structural Class | Key Properties | Clinical Status |
---|---|---|---|
Grapiprant | Acylsulfonamide | First FDA-approved (veterinary use); poor PK | Phase III (pain) |
E7046 | Thiophen-3-carboximide | IC₅₀: 13.5 nM; showed efficacy in CT26 models | Phase I (terminated) |
ONO-4578 | Indole-2-carboxamide | IC₅₀: 4.3 nM; restores NK/DC function | Phase II active |
LY3127760 | Quinoline derivative | Modulates cAMP; tested in renal cancer | Phase I (completed) |
ONO-4578 is under investigation in multiple solid tumors:
Table 3: Active Clinical Trials of ONO-4578 (2025)
Indication | Phase | Regimen | Primary Endpoint | Identifier/Status |
---|---|---|---|---|
Advanced MSS Colorectal Cancer | II | ONO-4578 + Nivolumab ± Chemo | Objective Response Rate | Active (NCT05580562) |
Locally Advanced Rectal Cancer | II | ONO-4578 + Nivo post-ChemoRT | pCR Rate | 32.3% pCR [9] |
HER2– Gastric/GEJ Cancer | II | ONO-4578 + Nivo + Chemo | Progression-Free Survival | Active in US/Japan [10] |
Complete List of Compound Names:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: